molecular formula C18H26N2O2 B12592334 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione CAS No. 601520-16-5

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione

Cat. No.: B12592334
CAS No.: 601520-16-5
M. Wt: 302.4 g/mol
InChI Key: ZXIROBNIJWDFAZ-UHFFFAOYSA-N
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Description

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is an organic compound with the molecular formula C18H26N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-1-methylquinoline-2,4(1H,3H)-dione with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione but without the butyl and butylamino substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinacrine: Another antimalarial drug with a similar quinoline structure.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

601520-16-5

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-3-(butylamino)-1-methylquinoline-2,4-dione

InChI

InChI=1S/C18H26N2O2/c1-4-6-12-18(19-13-7-5-2)16(21)14-10-8-9-11-15(14)20(3)17(18)22/h8-11,19H,4-7,12-13H2,1-3H3

InChI Key

ZXIROBNIJWDFAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NCCCC

Origin of Product

United States

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